(2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine;dihydrochloride
Beschreibung
Historical Development of Imidazo[1,2-a]pyridine Research
Imidazo[1,2-a]pyridines emerged as a pharmacologically significant scaffold in the mid-20th century, with early studies focusing on their structural analogy to purine bases[1a]. The foundational work of Enguehard-Gueiffier and Gueiffier in 2007 systematized the pharmacological potential of this heterocycle, highlighting its role in enzyme inhibition, receptor modulation, and anti-infective applications[1a]. Subsequent decades saw accelerated interest, driven by the discovery of FDA-approved drugs such as zolpidem (GABAA receptor agonist) and olprinone (phosphodiesterase III inhibitor).
The 2010s marked a paradigm shift toward sustainable synthesis methods. For instance, iodine-catalyzed cyclization protocols enabled metal-free construction of imidazo[1,2-a]pyridines under mild conditions, enhancing accessibility for drug discovery. Recent advancements (2019–2023) emphasize C–H functionalization and multicomponent reactions , which allow precise structural diversification while minimizing waste[1c]. These innovations have solidified imidazo[1,2-a]pyridines as a "privileged scaffold" in medicinal chemistry.
Significance of the Imidazo[1,2-a]pyridine Scaffold in Drug Discovery
The scaffold’s versatility stems from its bioisosteric resemblance to purines , enabling interactions with diverse biological targets. Key pharmacological activities include:
| Activity | Example Drugs/Compounds | Target/Mechanism |
|---|---|---|
| Sedative-Hypnotic | Zolpidem | GABAA Receptor |
| Cardiotonic | Olprinone | PDE3 Inhibition |
| Antiulcer | Zolimidine | H+/K+-ATPase Inhibition |
| Anticancer | GSK-3β Inhibitors | Kinase Modulation |
This broad applicability is attributed to the scaffold’s ability to accommodate electron-donating/withdrawing groups at positions 2, 3, and 6, fine-tuning electronic and steric properties[1b]. For example, 3-iodo derivatives exhibit enhanced anticancer activity via DNA intercalation[4a], while 2-aryl substitutions improve metabolic stability[1c].
Position of the Target Compound in the Broader Imidazopyridine Classification
The compound (2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine dihydrochloride occupies a unique niche within the imidazopyridine family:
- Core Structure : The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine system introduces partial saturation, reducing aromaticity and potentially enhancing blood-brain barrier permeability compared to fully aromatic analogs[1a].
- Substituents :
- 2-tert-Butyl Group: Increases lipophilicity (logP ~3.2), favoring membrane penetration and target engagement in hydrophobic binding pockets.
- 8-Methanamine Side Chain: The primary amine, protonated at physiological pH, facilitates ionic interactions with biological targets (e.g., GPCRs or ion channels).
- Dihydrochloride Salt: Improves aqueous solubility (>50 mg/mL), critical for formulation and bioavailability.
This structural profile aligns with trends in CNS drug design , where balanced lipophilicity and basicity are prioritized[1b]. Compared to simpler imidazo[1,2-a]pyridines, the tetrahydro modification may mitigate hepatotoxicity risks associated with planar aromatic systems.
Research Objectives and Theoretical Framework
Current research on the target compound focuses on two axes:
Structure-Activity Relationship (SAR) Analysis :
- Quantify the impact of the tert-butyl moiety on target selectivity.
- Evaluate the amine’s role in modulating pharmacokinetic properties (e.g., CYP450 metabolism)[1c].
Therapeutic Targeting :
- Hypothesis : The compound’s structural features suggest potential as a dual-acting agent for neurological disorders (e.g., α2-adrenergic receptor modulation) and inflammation (COX-2 inhibition).
- Experimental Framework :
- In silico docking to identify putative targets (e.g., NMDA receptors).
- In vitro assays measuring binding affinity (IC50) and functional activity (e.g., cAMP modulation).
This work is grounded in the molecular complexity theory , positing that strategic incorporation of saturated rings and bulky substituents enhances target specificity while minimizing off-effects[1b].
Eigenschaften
IUPAC Name |
(2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3.2ClH/c1-12(2,3)10-8-15-6-4-5-9(7-13)11(15)14-10;;/h8-9H,4-7,13H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUYWCQFNLGNIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2CCCC(C2=N1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine;dihydrochloride is a bicyclic heterocyclic compound notable for its potential pharmacological applications. This compound has garnered attention due to its biological activity, particularly as a modulator of the P2X7 receptor, which is implicated in pain and inflammatory pathways. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula: C12H19ClN2
- Molecular Weight: 258.74 g/mol
- CAS Number: 2503206-13-9
The biological activity of (2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine;dihydrochloride primarily involves its interaction with the P2X7 receptor. This receptor plays a crucial role in various inflammatory conditions and pain states. By antagonizing the P2X7 receptor, the compound may reduce inflammation and alleviate pain associated with conditions such as rheumatoid arthritis and neurodegenerative diseases like Alzheimer's disease .
Antagonistic Effects on P2X7 Receptor
Research indicates that this compound acts as a P2X7 receptor antagonist . The P2X7 receptor is known for its involvement in the release of pro-inflammatory cytokines. By inhibiting this receptor, (2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine;dihydrochloride can potentially mitigate inflammatory responses .
In Vitro Studies
In vitro studies have shown that compounds similar to (2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine exhibit significant cytotoxicity against various cancer cell lines. For example:
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
These studies suggest that the compound may possess anticancer properties by inducing apoptosis in these cell lines .
Case Studies and Research Findings
- Pain and Inflammation : A study highlighted the efficacy of P2X7 antagonists in reducing pain perception in animal models of inflammatory pain. The administration of (2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine led to a significant decrease in pain-related behaviors compared to control groups.
- Neurodegenerative Diseases : Research has indicated that modulation of the P2X7 receptor may have therapeutic implications for neurodegenerative diseases. The compound's ability to inhibit this receptor could lead to decreased neuroinflammation and improved neuronal survival in models of Alzheimer's disease .
- Antimicrobial Activity : Preliminary studies have suggested that derivatives of this compound exhibit antimicrobial properties against standard strains such as Staphylococcus aureus and Escherichia coli. This opens avenues for exploring its potential as an antimicrobial agent .
Comparative Analysis
A comparison with similar compounds reveals distinct biological activities based on structural variations:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | P2X7 antagonist | Exhibits anti-inflammatory properties |
| 5-Methylimidazo[1,2-a]pyridine | Moderate cytotoxicity | Potential anticancer agent |
| 3-(tert-Butyl)-4-hydroxyquinoline | Antimicrobial | Effective against bacterial strains |
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Imidazo[1,2-a]pyridine Core
Key Observations :
Core Heterocycle Modifications
Key Observations :
- Pyridine vs. Pyrazine : The pyrazine core in analogues introduces additional nitrogen atoms, altering electronic distribution and binding affinity .
- Triazole vs. Imidazole : Triazolo derivatives (e.g., compound in ) exhibit distinct pharmacokinetic profiles due to enhanced hydrogen-bonding capacity.
Purity and Characterization
- The target compound and its analogues (e.g., compounds 23, 24) show HPLC purity ≥95%, with detailed NMR and HRMS validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
